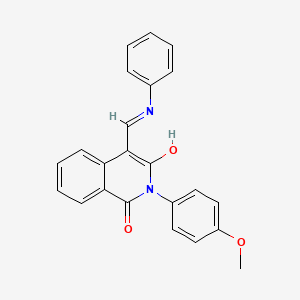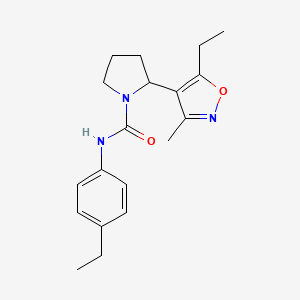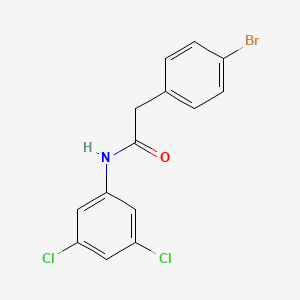
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as AMID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of isoquinoline derivatives and has been found to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Moreover, this compound has been shown to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation. The compound has also been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its chemical structure is well-defined. Moreover, this compound has been extensively studied for its pharmacological activities, and its mechanism of action is well-understood. However, there are also some limitations associated with the use of this compound in lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for in vitro assays. Moreover, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione. One potential direction is the development of novel drug delivery systems that can improve the bioavailability of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Moreover, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves the condensation reaction of aniline and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux conditions and yields a yellow crystalline product. The purity of the product can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, anti-oxidant, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-(phenyliminomethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-17(12-14-18)25-22(26)20-10-6-5-9-19(20)21(23(25)27)15-24-16-7-3-2-4-8-16/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNNBVEROVMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)
![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)

![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)


![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)